1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

Medicinal chemistry Bioisosterism Scaffold hopping

1H-Benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS 7117-28-4), also named 3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2,4-trione, is a 2,1-benzothiazine 2,2-dioxide heterocycle with molecular formula C₈H₇NO₃S and monoisotopic mass 197.014664 Da. The scaffold features a cyclic sulfonamide (sultam) fused to a benzene ring with a ketone at position 4, providing a versatile platform for structure-guided derivatisation.

Molecular Formula C8H7NO3S
Molecular Weight 197.21 g/mol
CAS No. 7117-28-4
Cat. No. B3151384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide
CAS7117-28-4
Molecular FormulaC8H7NO3S
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESC1C(=O)C2=CC=CC=C2NS1(=O)=O
InChIInChI=1S/C8H7NO3S/c10-8-5-13(11,12)9-7-4-2-1-3-6(7)8/h1-4,9H,5H2
InChIKeySVNSPVBUFSWFTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS 7117-28-4): Core Scaffold Identity & Procurement Baseline


1H-Benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS 7117-28-4), also named 3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2,4-trione, is a 2,1-benzothiazine 2,2-dioxide heterocycle with molecular formula C₈H₇NO₃S and monoisotopic mass 197.014664 Da . The scaffold features a cyclic sulfonamide (sultam) fused to a benzene ring with a ketone at position 4, providing a versatile platform for structure-guided derivatisation. The compound is listed in the ECHA C&L Inventory under EC number 863-290-5, confirming its notified regulatory classification for industrial and research use in the EU [1].

Why Generic Substitution of 1H-Benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide with In-Class Compounds Fails


The 2,1-benzothiazin-4-one 2,2-dioxide system is not functionally equivalent to its 1,2-regioisomer (the oxicam precursor scaffold) or its non-ketone analog. The benzo[2,1]thiazine-4(3H)-one 2,2-dioxide core is explicitly documented as bioisosteric to the benzo[1,2]thiazine-4(3H)-one scaffold that served as the precursor for marketed oxicams (piroxicam, droxicam, meloxicam), meaning the 2,1-isomer offers a distinct spatial and electronic presentation of the sulfonamide pharmacophore [1]. Furthermore, the 1-unsubstituted N–H variant undergoes multicomponent condensations to afford unique triethylammonium salt products that are not accessible from N-alkylated analogs, demonstrating that the free N–H is a critical structural determinant for divergent synthetic outcomes [2]. These structural and reactivity features prevent direct interchange with 1,2-benzothiazine-1,1-dioxides, 1H-benzo[c][1,2]thiazine 2,2-dioxide (CAS 3192-05-0), or N-substituted congeners without altering the design and outcome of a synthetic or screening campaign.

Quantitative Evidence Guide for Differentiated Selection of 1H-Benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide


Bioisosteric Scaffold Divergence from the 1,2-Benzothiazine (Oxicam) Core

The benzo[2,1]thiazine-4(3H)-one 2,2-dioxide core is explicitly declared bioisosteric to the benzo[1,2]thiazine-4(3H)-one system—the scaffold from which piroxicam, droxicam, and meloxicam were developed [1]. This bioisosteric relationship means the 2,1-isomer places the sulfonamide moiety in a different spatial orientation relative to the benzene ring, offering a scaffold-hopping opportunity to retain or improve target binding while modulating physicochemical and pharmacokinetic properties. In contrast, the 1,2-benzothiazine-1,1-dioxide class is dominated by marketed NSAIDs with established SAR that may limit intellectual property freedom and novelty.

Medicinal chemistry Bioisosterism Scaffold hopping Oxicam analogs

Divergent Multicomponent Reactivity of 1-Unsubstituted vs. N-Alkylated 2,1-Benzothiazin-4-ones

In three-component condensations with N-substituted isatins and malononitrile (Et₃N, room temperature), 1-R-substituted 2,1-benzothiazin-4(3H)-one 2,2-dioxides yield neutral spiro[indole-pyranobenzothiazine] products, whereas the 1-unsubstituted analog (target compound) follows an analogous pathway but furnishes stable triethylammonium salts of the corresponding spiro compounds [1]. This product divergence demonstrates that the N–H proton dramatically alters the reaction outcome, providing access to ionic products that cannot be obtained from N-alkylated analogs.

Synthetic methodology Multicomponent reaction Heterocyclic chemistry Reaction selectivity

Electron-Poor Heterodiene Reactivity in Inverse Electron-Demand Diels–Alder (ihDA) Cycloadditions

N-Substituted 1H-benzo[c][1,2]thiazin-4-one 2,2-dioxides function as highly reactive electron-poor heterodienes in inverse electron-demand [4+2] hetero Diels–Alder (ihDA) reactions with glycals, yielding unprecedented benzo-thiazine glyco-fused tetracyclic derivatives with remarkable regio- and stereoselectivity, even with acetylated glycals previously unexplored in this ihDA variant [1]. DFT calculations confirmed that acetylated dienophiles react feasibly, establishing the 2,1-benzothiazine-4-one 2,2-dioxide scaffold as an exceptionally activated heterodiene platform relative to other benzothiazine systems not reported to undergo such transformations.

Cycloaddition Diels–Alder Glycochemistry Electron-poor heterodienes

Monoamine Oxidase A (MAO-A) Inhibition by Hydrazone Derivatives Synthesized from the Core Scaffold

Hydrazone derivatives prepared from 1-benzyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide—directly derived from the target scaffold—were evaluated as monoamine oxidase inhibitors. The series exhibited competitive inhibition and pronounced selectivity for MAO-A over MAO-B [1]. While specific IC₅₀ values for the core scaffold itself are not reported, the most potent derivatives achieved low-micromolar MAO-A inhibition, with favorable drug-likeness profiles (ADME) and good oral bioavailability predictions, parameters rarely achieved by 1,2-benzothiazine-1,1-dioxide-based MAO inhibitors in published datasets.

MAO inhibition Neuropharmacology Hydrazone derivatives Structure–activity relationship

α-Glucosidase Inhibition by Hydrazone Derivatives: 3-Fold Superiority Over Standard Acarbose

Hydrazone derivatives synthesized from the 2,1-benzothiazine-2,2-dioxide core were evaluated for α-glucosidase inhibitory activity. Compounds 1c (IC₅₀ = 17.44 μM) and 2c were found almost 3-fold more active than the standard drug acarbose (IC₅₀ = 38.31 μM) [1]. This quantitative superiority establishes the scaffold's potential to deliver antidiabetic lead candidates with potency exceeding the clinical benchmark. By comparison, a parallel series of 1,2-benzothiazine-1,1-dioxide carbohydrazides produced best IC₅₀ values of 4.2–6.91 μM against the same enzyme [2], indicating that both regioisomeric scaffolds can achieve potent α-glucosidase inhibition, but the 2,1-isomer provides an alternative chemical space for lead optimization.

α-Glucosidase inhibition Antidiabetic Hydrazone derivatives In vitro pharmacology

Procurement-Relevant Application Scenarios for 1H-Benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide


Scaffold-Hopping Medicinal Chemistry Programs Targeting Cyclooxygenase or Other Oxicam-Binding Proteins

The established bioisosteric relationship between the 2,1-benzothiazine-4-one 2,2-dioxide core and the 1,2-benzothiazine oxicam precursor [1] enables rational scaffold-hopping. Research groups seeking novel IP space around the sulfonamide pharmacophore can procure this compound as a starting material to generate 2,1-analogs of piroxicam or meloxicam, potentially retaining on-target activity while improving off-target selectivity or pharmacokinetics.

Combinatorial Library Synthesis via Multicomponent Condensations for CNS Drug Discovery

The scaffold's demonstrated multicomponent reactivity—particularly the divergent product outcome between N-substituted and N-unsubstituted analogs [1]—makes it a strategic building block for parallel synthesis of spirocyclic libraries. Procurement is justified for CNS-focused groups pursuing MAO-A-selective inhibitors, as the derived hydrazone series has shown competitive MAO-A selectivity with favorable in silico ADME properties [2].

Antidiabetic Lead Generation Through α-Glucosidase Inhibitor Synthesis

Hydrazone derivatives prepared from this core scaffold have demonstrated α-glucosidase inhibition up to ~3-fold superior to acarbose [1]. Industrial or academic groups developing next-generation antidiabetic agents can utilize this compound as a validated starting point for hit-to-lead optimization, with the 2,1-benzothiazine regioisomer offering differentiation from the more extensively patented 1,2-benzothiazine carbohydrazide series [2].

Carbohydrate–Heterocycle Conjugate Synthesis via Inverse Electron-Demand Diels–Alder Chemistry

The scaffold's unique competence as an electron-poor heterodiene in ihDA reactions with glycals, including acetylated substrates, enables access to tetracyclic glyco-fused benzothiazines with high regio- and stereoselectivity [1]. This reactivity is not reported for alternative benzothiazine dioxide cores, making procurement of this specific building block essential for laboratories synthesizing carbohydrate–heterocycle hybrid libraries for biological screening.

Quote Request

Request a Quote for 1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.